1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride
Description
1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride is a piperidine-derived compound featuring a propan-2-ol moiety linked to a 4-(aminomethyl)piperidine ring, with two hydrochloride counterions enhancing its solubility and stability.
Properties
Molecular Formula |
C9H22Cl2N2O |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-8(12)7-11-4-2-9(6-10)3-5-11;;/h8-9,12H,2-7,10H2,1H3;2*1H |
InChI Key |
HISFZWRIPQRDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)CN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis and reduction steps to yield the desired product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, molecular data, and inferred applications of 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride and related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Potential Applications | References |
|---|---|---|---|---|---|---|
| 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride (Target Compound) | C₉H₁₉N₂O·2HCl (calculated) | ~246.1 (estimated) | N/A | Propan-2-ol, 4-(aminomethyl)piperidine, dihydrochloride salt | R&D, medicinal chemistry (hypothesized based on analogs) | N/A |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | 1286265-79-9 | Pyridin-4-yl methanone, aminomethyl-piperidine | R&D (explicitly stated) | |
| 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride | Not explicitly provided | N/A | N/A | Allylphenoxy, piperazinyl-hydroxyethyl, propan-2-ol | Agrochemical or drug synthesis (inferred from hydroxyethyl and phenoxy motifs) | |
| 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride | Not explicitly provided | N/A | 464877-24-5 | Adamantylphenoxy, 4-methylpiperazine | CNS drug candidates (adamantyl enhances lipophilicity and blood-brain barrier penetration) | |
| 1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride | Not explicitly provided | N/A | 175136-32-0 | Adamantylphenoxy, piperidine | Antiviral or antimicrobial agents (adamantyl in clinical compounds) | |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | Not explicitly provided | N/A | N/A | Piperidin-2-one, aminomethyl, methyl group | Pharmaceuticals, agrochemicals, materials science (explicitly stated) |
Key Structural and Functional Insights:
Piperazine-containing analogs () introduce additional hydrogen-bonding sites, which may enhance target binding affinity in drug design .
Functional Group Impact: Aminomethyl Group: Present in both the target compound and , this group may facilitate interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding or ionic interactions . Hydroxyethyl and Allylphenoxy Groups: These substituents () could enhance solubility or confer agrochemical activity .
Salt Forms :
- Dihydrochloride salts (target compound, ) improve aqueous solubility, critical for in vitro and in vivo studies .
Research and Development Implications:
- The target compound’s simplicity positions it as a versatile intermediate for synthesizing more complex derivatives (e.g., coupling with aromatic or hydrophobic groups).
- Adamantyl-containing analogs () demonstrate the role of steric bulk in optimizing drug-like properties, a strategy applicable to modifying the target compound .
- Piperazine vs. piperidine substitutions ( vs. target) highlight the importance of ring choice in tuning basicity and metabolic stability .
Q & A
Q. What are the standard synthetic protocols for 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include amination and subsequent hydrochlorination. Reaction parameters such as temperature (often 0–80°C), pH (adjusted with bases like triethylamine), and solvent choice (e.g., dichloromethane or ethanol) critically influence yield and purity . Optimization may employ design-of-experiment (DoE) frameworks to balance competing factors like reaction time and byproduct formation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for confirming molecular structure. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) or charged aerosol detection (CAD). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water for 15 minutes. Storage conditions typically require desiccated environments at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Contradictions often arise from polymorphic forms or residual solvents. Employ differential scanning calorimetry (DSC) to identify polymorphs and gas chromatography-mass spectrometry (GC-MS) to detect solvent traces. For aqueous solubility, use shake-flask methods with pH adjustment (e.g., phosphate buffers) and validate via UV spectrophotometry .
Q. What strategies improve the yield of the hydrochlorination step during synthesis?
Yield enhancement requires precise stoichiometry (2:1 HCl:amine molar ratio) and controlled addition rates to avoid exothermic side reactions. Solvent choice (e.g., anhydrous diethyl ether) and post-reaction crystallization in ethanol/water mixtures (70:30 v/v) can precipitate the dihydrochloride salt with >95% purity .
Q. How do structural modifications to the piperidine or propan-2-ol moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal that substituting the aminomethyl group with bulkier alkyl chains reduces blood-brain barrier permeability, while hydroxyl group methylation increases metabolic stability. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., receptor binding) are used to validate hypotheses .
Q. What methodologies are suitable for analyzing batch-to-batch variability in industrial-scale synthesis?
Statistical process control (SPC) tools, such as control charts for critical quality attributes (CQAs), monitor parameters like particle size distribution (laser diffraction) and residual solvents (headspace GC). Multivariate analysis (e.g., PCA) identifies outlier batches caused by raw material impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
